4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound features a triazole ring attached to a benzonitrile moiety, with a formyl group at the 4-position of the triazole ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a “click” reaction. This method is widely used due to its efficiency and high yield. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), alcohols (ROH), amines (RNH₂)
Major Products Formed
Oxidation: 4-(4-Carboxy-1H-1,2,3-triazol-1-yl)benzonitrile
Reduction: 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzonitrile
Substitution: Various amides, esters, and other derivatives
Scientific Research Applications
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases like Alzheimer’s . The compound may also interact with other proteins and receptors, leading to its observed biological activities.
Comparison with Similar Compounds
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile can be compared with other triazole derivatives, such as:
4-(1H-1,2,3-Triazol-1-yl)benzonitrile: Lacks the formyl group, which may result in different reactivity and biological activity.
4-(4-Methyl-1H-1,2,3-triazol-1-yl)benzonitrile:
The presence of the formyl group in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
CAS No. |
916151-00-3 |
---|---|
Molecular Formula |
C10H6N4O |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-(4-formyltriazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-8-1-3-10(4-2-8)14-6-9(7-15)12-13-14/h1-4,6-7H |
InChI Key |
AHSDSROFQPCBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(N=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.